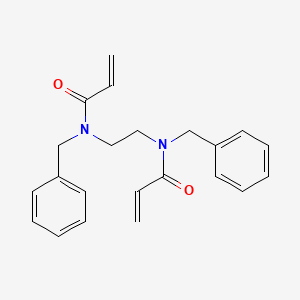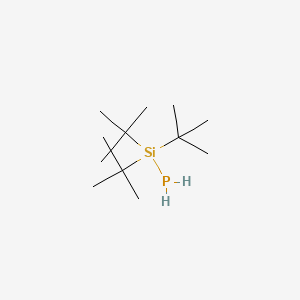
(Tri-tert-butylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tri-tert-butylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of three tert-butyl groups attached to a silicon atom, which is further bonded to a phosphorus atom. This compound is known for its unique steric and electronic properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tri-tert-butylsilyl)phosphane can be synthesized through the reaction of tert-butyl lithium with silicon tetrachloride, followed by the addition of phosphorus trichloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale handling of tert-butyl lithium and silicon tetrachloride, with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (Tri-tert-butylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.
Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(Tri-tert-butylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug delivery systems due to its unique steric properties.
Industry: Employed in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Tri-tert-butylsilyl)phosphane primarily involves its role as a ligand in catalytic processes. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the catalytic reactions. The phosphorus atom acts as a donor, coordinating with transition metals and facilitating various chemical transformations.
Comparison with Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the silicon atom.
Tri-tert-butylsilane: Contains silicon but lacks the phosphorus atom.
Tri-tert-butylphosphine oxide: An oxidized form of tri-tert-butylphosphine.
Uniqueness: (Tri-tert-butylsilyl)phosphane is unique due to the presence of both silicon and phosphorus atoms, which impart distinct steric and electronic properties. This combination makes it a versatile ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to its analogs.
Properties
CAS No. |
130296-15-0 |
|---|---|
Molecular Formula |
C12H29PSi |
Molecular Weight |
232.42 g/mol |
IUPAC Name |
tritert-butylsilylphosphane |
InChI |
InChI=1S/C12H29PSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H2,1-9H3 |
InChI Key |
WITHYPYFWYFZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



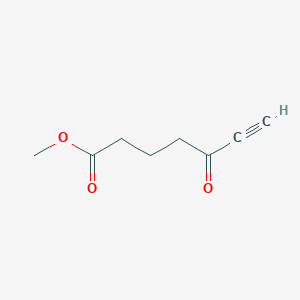
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

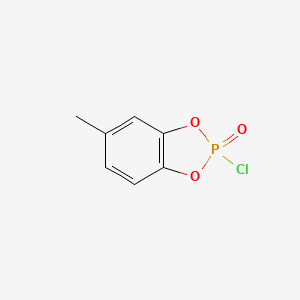
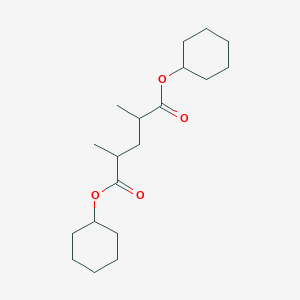
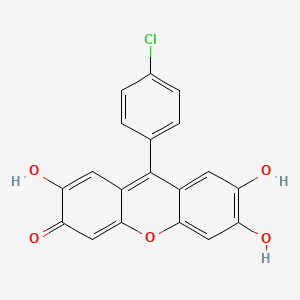

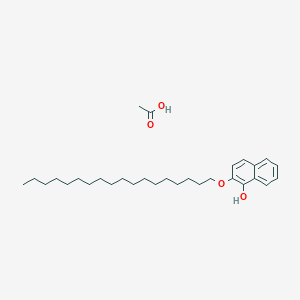
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
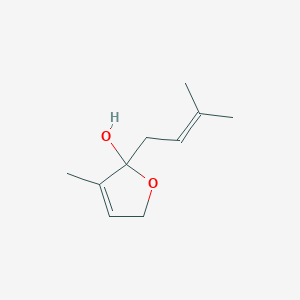
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
